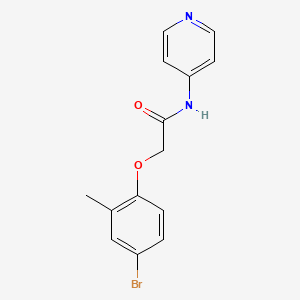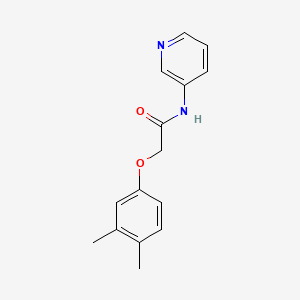![molecular formula C20H24N2O2 B5678413 ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5678413.png)
ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of tryptamine with ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethyl-1H-pyrrole-3-carboxylate can be compared with other indole derivatives such as:
Tryptamine: A naturally occurring monoamine alkaloid that serves as a precursor to various neurotransmitters.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Propriétés
IUPAC Name |
ethyl 1-[2-(1H-indol-3-yl)ethyl]-2,4,5-trimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-24-20(23)19-13(2)14(3)22(15(19)4)11-10-16-12-21-18-9-7-6-8-17(16)18/h6-9,12,21H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCDVUKYUKXGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C)CCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]imidazo[1,2-a]pyridine](/img/structure/B5678340.png)
![5,6-dimethyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5678343.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4-piperidinol](/img/structure/B5678354.png)
![N-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5678367.png)

![[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-hydroxy-4-methylphenyl)methanone](/img/structure/B5678384.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678405.png)

![2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B5678423.png)
![1-[2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5678430.png)
![3-(3-methyl-2-buten-1-yl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5678436.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B5678448.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-phenylisoxazole-4-carboxamide](/img/structure/B5678454.png)
